silane CAS No. 663619-78-1](/img/structure/B12545942.png)
[3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is a complex organosilicon compound that features a unique combination of boron, silicon, and aromatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane typically involves the coupling of a boronic acid derivative with a cyclopentadienylsilane precursor. The reaction is often catalyzed by transition metals such as palladium or copper under mild conditions. For example, a common method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid derivative reacts with a halogenated cyclopentadienylsilane in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or silanols.
Reduction: Reduction reactions can convert the boronic ester to boranes or the silicon moiety to silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or silanols, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In organic synthesis, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is used as a building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron atoms can enhance the biological activity of certain compounds, making them more effective as therapeutic agents. Additionally, the silicon moiety can improve the stability and bioavailability of these drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.
作用机制
The mechanism by which 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. The silicon moiety can interact with cellular membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
相似化合物的比较
Similar Compounds
- 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane
- 3-Fluoro-7-hydroxy-chroman-2,4-dione
- 5-(2,4-Difluorobenzylidene)-thiazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2H-1,3,2-Benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-ylsilane is unique due to its combination of boron and silicon atoms within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
663619-78-1 |
|---|---|
分子式 |
C14H17BO2Si |
分子量 |
256.18 g/mol |
IUPAC 名称 |
[3-(1,3,2-benzodioxaborol-2-yl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H17BO2Si/c1-18(2,3)12-9-8-11(10-12)15-16-13-6-4-5-7-14(13)17-15/h4-10,12H,1-3H3 |
InChI 键 |
MALJCDHPOCNZMY-UHFFFAOYSA-N |
规范 SMILES |
B1(OC2=CC=CC=C2O1)C3=CC(C=C3)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



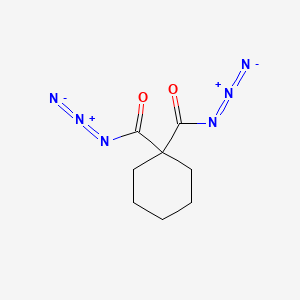

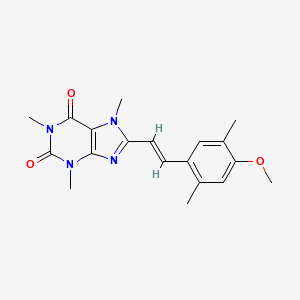
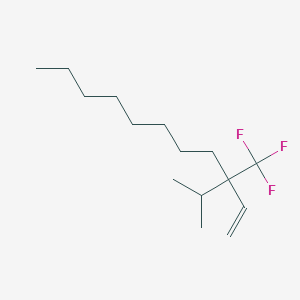
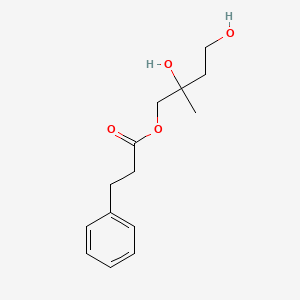
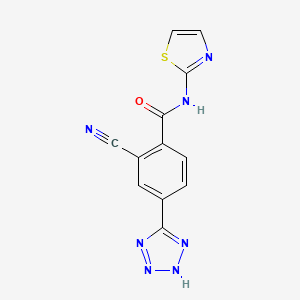

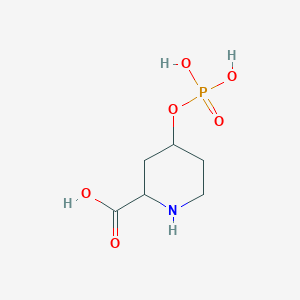
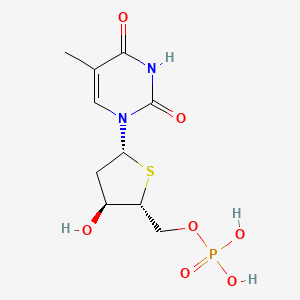
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
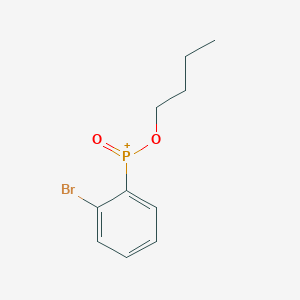
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)

